meso-Cystine

Übersicht

Beschreibung

meso-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two cysteine molecules. It contains a disulfide bond, which plays a crucial role in the stabilization of protein structures. This compound is found in various biological systems and is essential for maintaining the structural integrity of proteins and enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: meso-Cystine can be synthesized through the oxidation of cysteine using various oxidizing agents such as hydrogen peroxide, performic acid, or iodine. The reaction typically involves dissolving cysteine in an aqueous solution, followed by the addition of the oxidizing agent under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce cysteine, which is then oxidized to form this compound. The fermentation broth is subsequently purified to isolate the desired compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form cysteic acid.

Reduction: The disulfide bond in this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or β-mercaptoethanol.

Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, performic acid, iodine.

Reduction: Dithiothreitol, β-mercaptoethanol.

Substitution: Various nucleophiles can be used to cleave the disulfide bond.

Major Products Formed:

Oxidation: Cysteic acid.

Reduction: Cysteine.

Substitution: Various substituted cysteine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Cystinuria Treatment

Cystinuria is a genetic disorder characterized by excessive excretion of cystine in urine, leading to stone formation in the kidneys. Meso-cystine is relevant in developing treatments aimed at managing this condition. Recent studies have evaluated new cystine-binding agents that show promise in reducing cystine stone formation. For instance, L-cystine dimethyl esters (L-CDME) and L-cystine methyl esters (L-CME) have demonstrated effective inhibition of cystine crystal growth both in vitro and in vivo, suggesting their potential as therapeutic agents for cystinuria management .

2. Cancer Research

this compound is being investigated for its role in cancer metabolism. Research indicates that cystine transporters can regulate the pentose phosphate pathway, which is crucial for cancer cell survival under stress conditions such as glucose deprivation. By modulating intracellular levels of cysteine and cystine, this compound may help restore redox balance and prevent cell death in certain cancer cell lines . This highlights its potential as a therapeutic target in cancer treatment.

3. Antioxidant Properties

this compound has been noted for its antioxidant properties, which can protect cells from oxidative stress. This property is particularly beneficial in conditions where oxidative damage contributes to disease progression, such as neurodegenerative disorders and chronic inflammatory diseases. The compound's ability to enhance glutathione levels in tissues may provide protective effects against cellular damage caused by free radicals .

Pharmacological Insights

This compound's pharmacological profile suggests several mechanisms of action:

- Disulfide Bond Formation : this compound can participate in disulfide bond formation, which is essential for protein structure stabilization.

- Glutathione Precursor : It serves as a precursor for glutathione synthesis, a critical antioxidant that helps maintain cellular redox status.

- Cytoprotective Effects : By reducing oxidative stress and modulating cellular signaling pathways, this compound can exert cytoprotective effects .

Case Studies and Clinical Trials

Several clinical trials are currently exploring the efficacy of this compound in various therapeutic contexts:

- Cystinuria Management : A study on the use of L-CDME showed promising results in inhibiting cystine crystal growth, indicating potential for clinical application in patients with cystinuria .

- Cancer Therapy : Ongoing research is evaluating the role of this compound in enhancing the efficacy of conventional chemotherapeutics by improving redox balance within tumor cells .

- Oxidative Stress Disorders : Clinical trials are assessing the impact of this compound supplementation on oxidative stress markers in patients with chronic inflammatory diseases .

Wirkmechanismus

meso-Cystine exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the three-dimensional structure of proteins. In redox signaling, this compound can act as an antioxidant by participating in redox reactions, thereby protecting cells from oxidative damage. The disulfide bond in this compound can be reduced to cysteine, which is involved in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Cysteine: The reduced form of meso-Cystine, containing a thiol group instead of a disulfide bond.

Cystine: The oxidized form of two cysteine molecules, similar to this compound but with different stereochemistry.

Glutathione: A tripeptide containing cysteine, which plays a crucial role in cellular redox balance.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of a disulfide bond, which is essential for the stabilization of protein structures. Its ability to undergo redox reactions makes it a valuable compound in various biological and chemical processes.

Biologische Aktivität

Introduction

meso-Cystine is a naturally occurring amino acid compound formed by two cysteine molecules linked by a disulfide bond. It plays a crucial role in various biological processes, particularly in redox reactions, cellular signaling, and as a precursor for the synthesis of proteins. This article delves into the biological activity of this compound, highlighting its metabolic roles, implications in disease states, and potential therapeutic applications.

Role in Cellular Redox Balance

This compound is integral to maintaining the redox balance within cells. It can be reduced to cysteine, which is a vital precursor for glutathione (GSH) synthesis, a major antioxidant in the body. The regulation of cystine transporters has been shown to influence the pentose phosphate pathway (PPP), which is essential for generating NADPH, a cofactor required for anabolic reactions and antioxidant defense mechanisms .

Impact on Cancer Metabolism

Research indicates that this compound plays a dual role in cancer metabolism. On one hand, it supports tumor growth by contributing to the redox environment; on the other hand, its depletion can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation . In studies involving renal cancer cells, the removal of cystine from culture media reversed redox defects and prevented cell death under glucose starvation conditions .

Discrimination of Malignant Mesothelioma Cells

A study focused on malignant pleural mesothelioma (MPM) highlighted the significance of amino acids, including this compound, in distinguishing between different cell lines. Using linear discriminant analysis on amino acid levels, researchers identified this compound as a significant variable that could differentiate malignant from non-malignant cells with high sensitivity and specificity .

Therapeutic Implications in Cystinuria

Cystinuria is a genetic disorder characterized by excessive cystine excretion leading to kidney stone formation. Recent advances have explored the use of L-Cystine dimethylester (CDME) as an effective inhibitor of cystine crystal growth in vitro and in vivo. This approach highlights the therapeutic potential of manipulating this compound levels to manage cystinuria effectively .

Table 1: Biological Activities and Applications of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant Defense | Precursor for GSH synthesis | Protects against oxidative stress |

| Cancer Cell Metabolism | Supports redox balance; induces ferroptosis | Potential target for cancer therapy |

| Renal Stone Formation | High levels lead to crystal formation | Focus for therapeutic interventions in cystinuria |

| Cell Signaling | Involvement in various signaling pathways | Modulates cellular responses |

Table 2: Case Study Summary on Cystinuria Treatments

| Study | Intervention | Outcome |

|---|---|---|

| Cystinuria Treatment with CDME | Inhibition of crystal growth | Significant reduction in stone formation |

| Amino Acid Discrimination Model | Use of amino acids including this compound | Effective identification of malignant cells |

Eigenschaften

CAS-Nummer |

6020-39-9 |

|---|---|

Molekularformel |

C6H12N2O4S2 |

Molekulargewicht |

240.3 g/mol |

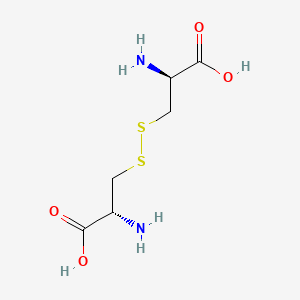

IUPAC-Name |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |

InChI-Schlüssel |

LEVWYRKDKASIDU-ZXZARUISSA-N |

SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Isomerische SMILES |

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Key on ui other cas no. |

56-89-3 6020-39-9 |

Physikalische Beschreibung |

DryPowde |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.